(3r,5r,7r)-N-([2,2'-bifuran]-5-ylmethyl)adamantane-1-carboxamide
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Description
Molecular Structure Analysis
The adamantane core of this molecule is a highly symmetrical, three-dimensional structure composed of four fused cyclohexane rings in the “chair” conformation. The bifuran moiety and the carboxamide group are likely to contribute to the compound’s reactivity and potential biological activity .Scientific Research Applications
Catalytic Synthesis of Adamantane Derivatives : The catalytic synthesis of N-aryl(benzyl)adamantane-1-carboxamides highlights the versatility of adamantane derivatives in synthetic organic chemistry. These compounds were synthesized with high yields by reacting adamantane-1-carboxylic acid with aromatic amines, demonstrating the potential for various adamantane-based compounds in chemical synthesis and modification (Shishkin et al., 2020).
Polymer Science Applications : Adamantane derivatives are pivotal in developing new materials with enhanced properties. For instance, new polyamides incorporating adamantyl and diamantyl moieties exhibit high thermal stability and mechanical strength, making them suitable for advanced materials applications (Chern, Shiue, & Kao, 1998). Such materials could be of significant interest in industries requiring materials that withstand extreme conditions.
Broad-Spectrum Antibacterial Agents : Research on adamantane derivatives has also explored their pharmacological potentials. Novel N′-heteroarylidene-1-carbohydrazide derivatives based on adamantane have shown potent antibacterial activity, suggesting their use as broad-spectrum antibacterial agents. These findings open avenues for developing new antimicrobial drugs with adamantane as a core structure (Al-Wahaibi et al., 2020).
Advanced Functional Materials : Adamantane-type cardo polyamides exhibit unique properties such as solubility in various solvents, high tensile strength, and thermal stability. These characteristics highlight adamantane derivatives' role in creating advanced functional materials for diverse applications, from coatings to high-performance polymers (Liaw, Liaw, & Chung, 1999).
properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c22-19(20-9-13-6-14(10-20)8-15(7-13)11-20)21-12-16-3-4-18(24-16)17-2-1-5-23-17/h1-5,13-15H,6-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWASVGFWURFUSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=C(O4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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